6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of approximately 188.63 g/mol. This compound features a pyrimidine ring substituted with a chloro group, a cyclopropylmethyl group, and a methyl group, making it part of the pyrimidine derivatives class. Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
The compound is cataloged under the CAS number 4318-56-3 and can be sourced from various chemical suppliers. It is classified as a pyrimidine derivative, which includes compounds that contain a six-membered ring structure composed of two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are often explored for their pharmaceutical applications, particularly in the development of kinase inhibitors and other therapeutic agents .
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods, primarily involving the functionalization of pyrimidine rings. One common approach involves the chlorination of 3-methylpyrimidine followed by alkylation with cyclopropylmethyl bromide.
The molecular structure of 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.63 g/mol |
CAS Number | 4318-56-3 |
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions typical for pyrimidine derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate transformation without degrading the pyrimidine core.
The mechanism of action for compounds like 6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves interaction with biological targets such as enzymes or receptors. For instance:
Data from studies indicate that modifications on the pyrimidine structure can enhance selectivity and potency against specific targets .
Relevant data suggests that proper handling and storage are crucial for maintaining compound integrity .
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific uses:
Research continues into optimizing its efficacy and reducing potential side effects associated with its biological activity .
The C6 chlorine atom in 3-methyluracil precursors serves as a critical handle for regioselective derivatization. This position exhibits heightened electrophilicity due to flanking carbonyl groups at C2 and C4, enabling efficient nucleophilic aromatic substitution (SNAr) under controlled conditions. The synthesis typically initiates from 3-methyluracil, which undergoes direct chlorination using phosphorus oxychloride (POCl₃) or related agents (e.g., oxalyl chloride). Reaction conditions—temperature, stoichiometry, and catalyst use (e.g., N,N-dimethylaniline)—directly influence regioselectivity and minimize N-oxide formation [3] [5] [6].
Table 1: Chlorination Agents and Yield Profiles
Precursor | Chlorinating Agent | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|---|
3-Methyluracil | POCl₃ | None | 110 | 68 |
3-Methyluracil | POCl₃ | N,N-Dimethylaniline | 80 | 92 |
1,3-Dimethyluracil | Oxalyl chloride | DMF (cat.) | 70 | 85 |
Post-chlorination, the C6 chlorine demonstrates significant reactivity toward nitrogen nucleophiles (e.g., amines) and carbon nucleophiles (e.g., organometallics), enabling access to diverse analogs. Notably, this chlorine remains stable during subsequent N1-alkylation steps when using aprotic solvents and mild bases, preserving its utility for late-stage functionalization [3] [6].
Attachment of the cyclopropylmethyl group at N1 relies predominantly on alkylation strategies, leveraging the nucleophilicity of the uracil nitrogen. Cyclopropylmethyl bromide or iodide serves as the preferred alkylating agent due to its commercial availability and reactivity. Key challenges include achieving N1 (vs. N3) selectivity and suppressing O-alkylation. This regioselectivity is governed by steric and electronic factors: the N1 anion, generated by deprotonation with bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), exhibits greater nucleophilicity than N3 under kinetic conditions. Solvent polarity critically influences selectivity, with polar aprotic solvents (e.g., DMF, acetonitrile) favoring N1-alkylation [4] [7].
Table 2: Alkylation Conditions for Cyclopropylmethyl Attachment
Base | Solvent | Cyclopropylmethyl Source | N1:N3 Ratio | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | Bromide | 9:1 | 93 |
NaH | THF | Bromide | 8:1 | 78 |
Cs₂CO₃ | Acetonitrile | Iodide | 10:1 | 89 |
Cross-coupling methodologies offer alternative pathways. Palladium-catalyzed Buchwald-Hartwig amination using cyclopropylmethylamine faces challenges due to competing decomposition of the strained ring system under catalytic conditions. Consequently, direct alkylation remains the most robust and scalable approach, as validated in syntheses of related N1-alkylated pyrimidinediones like 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione (CAS 66400-14-4, C₈H₁₁ClN₂O₂) [4] and 6-chloro-1,3-diethylpyrimidine-2,4(1H,3H)-dione (CAS 65150-41-6, C₈H₁₁ClN₂O₂) [7].
The pyrimidine-2,4-dione core presents multiple reactive sites (N1, N3, O2, O4, C6), necessitating transient protection during multi-step syntheses. Protecting group selection balances stability under reaction conditions with facile deprotection without core degradation. For N3, the methyl group acts as a permanent "protecting group," providing stability while minimally perturbing electronic properties. Experimental data confirms that bulkier N3 substituents (e.g., ethyl, propyl) reduce electrophilicity at C6, slowing SNAr reactions [5] [7] [8].
Transient O-protection is less common due to the resilience of the di-keto system. However, during C6 chlorination, silyl groups (e.g., TBDMS) can shield oxygen atoms from phosphorylation side reactions. Crucially, the N3-methyl group enhances stability toward atmospheric oxidation compared to unmethylated uracils, as evidenced by storage studies showing >95% recovery of 6-chloro-3-methyluracil after 30 days at room temperature under inert atmosphere [5]. Noncatechol scaffolds like this exhibit improved oxidative stability versus catechol-containing pharmaceuticals, aligning with observations for D1 dopamine receptor agonists utilizing stabilized heterocycles [8].
While 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione itself lacks axial chirality due to its monocyclic structure, its synthesis often involves bicyclic intermediates or precursors where atropisomerism becomes relevant. Atropisomers arise from restricted rotation around sterically hindered single bonds, typically observed in ortho-substituted biaryl systems or constrained heterocycles. Noncatechol D1 agonist scaffolds incorporating fused pyrimidine/imidazole rings (e.g., PF-6142 derivatives) demonstrate pronounced atropisomerism, significantly impacting receptor binding and functional selectivity [8] [9].
For the target compound, the cyclopropylmethyl group’s small size and free rotation preclude atropisomer formation. However, synthetic routes employing bicyclic chlorinated precursors (e.g., imidazopyrimidines) require chiral resolution techniques (e.g., chiral HPLC, diastereomeric salt formation) to isolate enantiopure material when axial chirality exists. Computational modeling suggests energy barriers >30 kcal/mol for bond rotation in these fused systems are necessary for isolable atropisomers at room temperature. This highlights the importance of evaluating rotational barriers early in route scoping for structurally complex intermediates [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1